2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Description
Its structure comprises:
- A 4,6-dihydrothieno[3,4-c]pyrazole core, providing rigidity and π-stacking interactions.
- A 3-methylphenyl substituent at position 2 of the pyrazole ring, enhancing lipophilicity and steric bulk.
- A 2-methylpropanamide group at position 3, contributing hydrogen-bonding capacity.
Properties
IUPAC Name |
2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10(2)16(20)17-15-13-8-21-9-14(13)18-19(15)12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLPAXKBZMIDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table highlights key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects on Lipophilicity: The 3-methylphenyl group in the target compound offers moderate hydrophobicity compared to the 3-chlorophenyl () and 4-methoxyphenyl () analogs. Chlorine increases polarity but may reduce membrane permeability, while methoxy groups enhance solubility .
Amide Chain Variability :
- The 2-methylpropanamide group in the target compound is shorter than the cyclopentane-1-carboxamide () and 3-methoxybenzamide () chains, implying differences in hydrogen-bonding networks and conformational flexibility .
- The benzylsulfanyl side chain in introduces a sulfur atom, which may influence redox properties or metal coordination .
Synthetic Pathways :
- Analogs in and suggest that the target compound’s synthesis likely involves cyclocondensation of thiophene derivatives with hydrazines or nucleophilic acyl substitutions, similar to methods for pyrazole-carboxamide derivatives .
Research Implications
- Pharmacokinetics : The target compound’s shorter amide chain and methylphenyl group may favor oral bioavailability compared to bulkier analogs (e.g., ).
- Target Selectivity: Substitutions at position 2 (aromatic ring) and the amide moiety could modulate affinity for kinases or GPCRs, as seen in related thienopyrazole studies .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide?
- Methodology : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. Fractional factorial designs can minimize the number of trials while identifying critical variables . For example, highlights DoE's role in reducing experimental redundancy while capturing key dependencies in chemical processes. Reaction optimization for analogous heterocyclic systems (e.g., pyrazoles) often employs kinetic studies to resolve competing pathways, such as cyclization vs. side-product formation.
Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodology : Combine spectroscopic techniques (e.g., / NMR, FTIR) with high-resolution mass spectrometry (HRMS) for molecular confirmation. X-ray crystallography is critical for resolving stereochemical ambiguities in the thieno-pyrazole core. Computational tools like density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and compare them with experimental UV-Vis data . emphasizes integrating computational and experimental validation to streamline structural elucidation.
Q. What solvent systems and purification methods are effective for isolating this compound post-synthesis?
- Methodology : Use polarity-guided solvent selection (e.g., DCM/hexane for crystallization) and chromatographic techniques (HPLC with C18 columns) to separate byproducts. Membrane-based separation technologies (e.g., nanofiltration) may enhance scalability, as noted in (RDF2050104). For thermally sensitive intermediates, low-temperature recrystallization minimizes decomposition.
Advanced Research Questions
Q. How can computational reaction path searches improve the design of cyclization steps in thieno-pyrazole synthesis?
- Methodology : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for cyclization. describes using reaction path searches to predict transition states and intermediates, enabling targeted experimental validation. For example, modeling the thiophene-pyrazole ring closure can identify optimal catalysts (e.g., Lewis acids) to stabilize transition states and reduce activation energy.
Q. What strategies resolve contradictions between predicted and observed spectroscopic data for this compound?
- Methodology : Investigate dynamic effects (e.g., conformational flexibility or solvent interactions) using variable-temperature NMR or 2D NOESY. If computational predictions (e.g., NMR chemical shifts via DFT) diverge from experimental data, refine the solvation model (e.g., COSMO-RS) or reassess tautomeric equilibria . ’s synthesis of triazole-thiol analogs demonstrates how reaction conditions (e.g., pH) can influence tautomer prevalence.
Q. How can researchers analyze the compound’s bioactivity while mitigating off-target effects in cellular assays?
- Methodology : Employ orthogonal assay systems (e.g., enzymatic vs. cell-based assays) to distinguish direct target engagement from nonspecific interactions. For example, use surface plasmon resonance (SPR) to measure binding kinetics to putative targets and compare with phenotypic screening results. ’s approach to antioxidant capacity assays (via phenolic quantification) illustrates rigorous validation of bioactivity mechanisms.
Q. What mechanistic insights can be gained from studying degradation pathways under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products. Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. ’s safety guidelines for handling labile compounds emphasize controlling environmental factors (e.g., moisture, light) to preserve integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
